molecular formula C69H113NO4 B15171477 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-28-5

2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine

Cat. No.: B15171477
CAS No.: 920980-28-5
M. Wt: 1020.6 g/mol
InChI Key: BLCCTCXRENHXNJ-UHFFFAOYSA-N
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Description

2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core substituted with two ethenyl groups, each bearing a 3,5-bis(dodecyloxy)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves a multi-step process. One common method starts with the preparation of the 3,5-bis(dodecyloxy)benzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate. This intermediate is subsequently reacted with 2,6-dibromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The ethenyl groups can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In photodynamic therapy, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Uniqueness: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is unique due to its long alkyl chains (dodecyloxy groups), which impart amphiphilic properties and enhance solubility in organic solvents. This makes it particularly useful in applications requiring self-assembling properties and compatibility with organic electronic materials.

Properties

CAS No.

920980-28-5

Molecular Formula

C69H113NO4

Molecular Weight

1020.6 g/mol

IUPAC Name

2,6-bis[2-(3,5-didodecoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-52-71-66-56-62(57-67(60-66)72-53-42-38-34-30-26-22-18-14-10-6-2)48-50-64-46-45-47-65(70-64)51-49-63-58-68(73-54-43-39-35-31-27-23-19-15-11-7-3)61-69(59-63)74-55-44-40-36-32-28-24-20-16-12-8-4/h45-51,56-61H,5-44,52-55H2,1-4H3

InChI Key

BLCCTCXRENHXNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

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